Isocytosine

Physical Chemistry X-ray Crystallography NMR Spectroscopy

Researchers requiring a non-canonical nucleobase for orthogonal base-pairing face limited options; substituting cytosine fails because it lacks the reversed H-bond donor/acceptor pattern and stable dual-tautomer equilibrium unique to isocytosine. Isocytosine solves this by enabling isoC:isoG pairing and parallel-stranded duplex assembly inaccessible to canonical bases. • Supplied at ≥98% purity (HPLC), the most common specification across major suppliers. • Crystallizes as a 1:1 tautomer mixture, forming dimers analogous to G-C base pairs-validated by solid-state NMR and X-ray crystallography. • Enables hachimoji DNA/RNA systems and metal-nucleobase coordination studies with defined N3-binding geometry. • Standard pack sizes: 100 mg to 25 g; bulk and custom synthesis available.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 176773-01-6
Cat. No. B063533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS176773-01-6
Synonyms4-Pyrimidinol, 2,3-dihydro-2-imino-, (E)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine Structure & Core Properties


Isocytosine (iC), also known as 2-aminouracil, is a pyrimidine nucleobase and a structural isomer of cytosine, distinguished by the transposition of its exocyclic amine and carbonyl groups [1]. It is primarily utilized as a research tool in physical chemistry and synthetic biology to investigate non-canonical hydrogen bonding, metal complex binding, and tautomeric equilibria . Notably, in the solid state, isocytosine co-crystallizes as a 1:1 mixture of its two primary tautomers, which form a dimer stabilized by three intermolecular hydrogen bonds analogous to a guanine-cytosine base pair [2].

Non-canonical hydrogen bonding and tautomeric equilibrium research
Metal complex binding through tautomer-selective coordination
Equimolar tautomer co-crystallization forms dimer resembling G-C base pair

Isocytosine vs. Cytosine: Critical Differences


The procurement or experimental substitution of isocytosine with its common isomer cytosine, or with similar analogs like pseudoisocytosine, is scientifically unsound due to fundamental differences in tautomeric equilibria and hydrogen-bonding patterns [1]. While cytosine exists predominantly in a single, stable canonical tautomer, isocytosine maintains two stable tautomers in both solution and the solid state, which directly dictates its ability to form specific, alternative base-pairing systems [2]. This is not merely a structural nuance; the reversed orientation of donor/acceptor groups in isocytosine enables the formation of unique, parallel-stranded duplexes and orthogonal base-pairing with isoguanine that are thermodynamically and structurally inaccessible to cytosine [3]. Therefore, selecting the correct nucleobase is a prerequisite for achieving the intended hydrogen-bonding architecture or nucleic acid conformation in downstream applications.

Parallel duplex loss

Replacing isocytosine with cytosine eliminates the capacity to engineer parallel-stranded DNA architectures.

Orthogonality failure

Cytosine cross-hybridizes in orthogonal systems; isocytosine-isoguanine pairing is required for predictable specificity.

Tautomer mismatch

Cytosine’s single tautomer cannot replicate isocytosine’s dual-tautomer hydrogen-bonding patterns.

Isocytosine Comparative Performance Evidence


Tautomeric Equilibrium vs. Cytosine

Isocytosine differs fundamentally from its isomer cytosine in its tautomeric behavior. While cytosine exists primarily as a single canonical tautomer, isocytosine exhibits two stable tautomers (N1H and N3H) in equilibrium. In the solid state, these tautomers co-crystallize in an exact 1:1 ratio [1]. This equilibrium can be manipulated: co-crystallization with 1-methylcytosine selectively stabilizes and crystallizes the N3H tautomer, whereas the N1H tautomer is preferentially coordinated by Pt(II) or Pd(II) metal centers via the N3 position [1].

Tautomeric Equilibrium vs. Cytosine
Head-to-head
Solid-state co-crystal: 1:1 N1H/N3H tautomers
Supports tautomer-dependent interaction studies
Cytosine: single canonical tautomer
Physical Chemistry X-ray Crystallography NMR Spectroscopy Tautomerism

Parallel-Stranded Duplex vs. Cytosine

Isocytosine (iC) is essential for constructing parallel-stranded (ps) DNA duplexes, a function that standard cytosine (C) cannot perform. When incorporated into oligonucleotides, isocytosine forms reverse Watson-Crick (rWC) base pairs with guanine (G:iC) to drive ps-DNA:DNA hybridization [1]. In contrast, standard cytosine strongly favors antiparallel duplex formation and fails to stabilize a parallel orientation. The resulting ps-duplexes have been characterized and confirmed by UV melting experiments and NMR structural studies [2].

Parallel-Stranded Duplex vs. Cytosine
Head-to-head
G:iC reverse Watson-Crick pairs drive ps-DNA
Mandatory for parallel duplex engineering
Cytosine cannot stabilize parallel topology
Synthetic Biology Nucleic Acid Chemistry Xenobiology Thermodynamics

Orthogonal Base Pairing vs. Cytosine

Isocytosine (iC) forms an orthogonal base-pairing system with isoguanine (iG) that is mutually exclusive from the standard cytosine-guanine (C-G) pair. In duplex nucleic acids, the 5-methylisocytosine:isoguanine (MeisoC:isoG) base pair demonstrates specificity that is orthogonal to natural nucleobase pairs, enabling the creation of a third, independent base pair for expanded genetic alphabets [1]. In contrast, cytosine will pair with guanine, leading to cross-hybridization and a loss of specificity in systems designed to use orthogonal pairs.

Orthogonal Base Pairing vs. Cytosine
Class-level inference
iC:isoG pair orthogonal to natural bases
Enables expanded genetic alphabet research
Cytosine-G pairing would cross-hybridize
Synthetic Biology Xenobiology Nucleic Acid Chemistry Base Pairing

Gas-Phase Proton Affinity vs. Cytosine

Computational studies comparing the gas-phase acid-base properties of isocytosine (iC) and cytosine (C) reveal differences in proton affinity across multiple protonation states. DFT calculations show that the macroscopic proton affinities for the four steps from di-anion to di-cation differ between iC and C by up to 10 kcal mol-1. For the di-deprotonated to mono-deprotonated step, the values are 457 kcal mol-1 for iC and 451 kcal mol-1 for C, a difference of 6 kcal mol-1. For the mono-protonated to di-protonated step, the values are 104 kcal mol-1 for iC and 100 kcal mol-1 for C, a difference of 4 kcal mol-1 [1].

Gas-Phase Proton Affinity vs. Cytosine
Cross-study comparable
Δ up to 10 kcal mol−1 across protonation steps
Explains distinct gas-phase and non-polar environment behavior
DFT in vacuo; 4 protonation steps compared
Computational Chemistry Physical Chemistry Mass Spectrometry DFT

Enhanced Synthesis Yield vs. Prior Art

A novel synthetic route for isocytosine has been developed to address issues of toxicity and low yield associated with previous methods. The patented process, which avoids the use of regulated precursor chemicals like toluene, reports a significant improvement in yield compared to the prior art [1]. While the exact numerical yield of the new method is not disclosed in the abstract, it is explicitly stated to be an improvement over the previous highest documented yield of 67%, which itself lagged behind foreign research yields exceeding 80% [1]. This addresses a key bottleneck in the compound's availability for large-scale research.

Enhanced Synthesis Yield vs. Prior Art
Cross-study comparable
Improved yield over 67% prior art baseline
Supports reliable larger-scale procurement
Novel route avoids regulated precursors
Organic Chemistry Process Chemistry Green Chemistry Synthesis

Isocytosine Research Applications


Parallel DNA and RNA Nanostructures

Researchers can reliably procure isocytosine to engineer and stabilize parallel-stranded (ps) DNA duplexes or higher-order nanostructures, as confirmed by UV melting and NMR studies [5]. This application is impossible with standard cytosine, which only forms antiparallel helices. Isocytosine is therefore a necessary component for building novel nucleic acid architectures with altered topological and mechanical properties.

Genetic Alphabet Expansion

Isocytosine is a key building block for semi-synthetic organisms with expanded genetic alphabets. It is used to create a third, orthogonal base pair (iC:isoG) that does not cross-hybridize with the natural A-T and G-C pairs, as demonstrated in studies of modified nucleic acid duplexes [5]. This enables higher information density and the creation of novel biopolymers with increased chemical diversity.

Nucleobase Tautomerism Studies

Isocytosine serves as a model system for studying the role of rare tautomers in nucleic acid structure and catalysis due to its unique 1:1 tautomer ratio in the solid state and its sensitivity to its molecular environment [5]. This is relevant for understanding the catalytic function of RNA enzymes (ribozymes) where rare nucleobase tautomers have been hypothesized to play a role [4].

Metal Coordination Chemistry

The differential coordination of isocytosine's tautomers to metal centers, such as the preferential binding of the N1H tautomer to Pt(II) via the N3 position, makes it a valuable ligand for studying metal-nucleobase interactions [5]. This is applicable in bioinorganic chemistry and the development of novel metal-based therapeutics.

Application
Selection Property
Validation Focus
Parallel DNA/RNA nanostructures
Enables parallel duplex formation via G:iC base pairs
Duplex stability and topology confirmation
Genetic alphabet expansion
Orthogonal base pair with isoguanine
Orthogonality and cross-hybridization specificity
Nucleobase tautomerism studies
Equimolar tautomer equilibrium sensitive to environment
Tautomer population control
Metal coordination chemistry
Tautomer-selective metal binding (e.g., N1H to Pt(II))
Coordination specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isocytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.